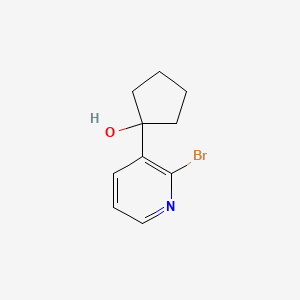

1-(2-Bromo-pyridin-3-yl)-cyclopentanol

Description

1-(2-Bromo-pyridin-3-yl)-cyclopentanol is a heterocyclic organic compound combining a cyclopentanol moiety with a 2-bromopyridine ring. Cyclopentanol (C₅H₁₀O) is a five-membered alicyclic alcohol used in perfumes, solvents, and pharmaceuticals . The addition of a brominated pyridine substituent introduces distinct electronic and steric properties. This structural hybrid may confer unique physicochemical and biological activities, making it relevant for pharmaceutical intermediates or specialty chemicals.

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

1-(2-bromopyridin-3-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C10H12BrNO/c11-9-8(4-3-7-12-9)10(13)5-1-2-6-10/h3-4,7,13H,1-2,5-6H2 |

InChI Key |

KNIPYIYTCDELFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=C(N=CC=C2)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclopentanol (C₅H₁₀O)

- Reactivity: Hydroxyl group participates in esterification and oxidation reactions. Applications: Used as a solvent and in fragrance synthesis .

- Key Difference: Lacking aromatic or halogenated groups, cyclopentanol is less reactive toward electrophilic substitution compared to 1-(2-Bromo-pyridin-3-yl)-cyclopentanol.

2-Bromo-3-methylpyridine (C₆H₆BrN)

- Structure : A brominated pyridine derivative with a methyl group at position 3.

- Properties :

- Key Difference: The absence of the cyclopentanol group reduces hydrogen-bonding capacity and polarity compared to the target compound.

1-(3-Bromo-2-methylphenyl)cyclopentanol (C₁₂H₁₅BrO)

Cyclopentanol-Enhanced Cyclodextrin Systems

- Interaction: Cyclopentanol modifies cyclodextrin cavities, enhancing solubilization of polycyclic aromatic hydrocarbons (PAHs) via hydrophobic interactions .

Structural and Functional Comparison Table

Research Findings and Implications

Reactivity: The bromine atom in this compound is positioned for nucleophilic substitution, similar to 2-bromo-3-methylpyridine . However, the adjacent pyridine nitrogen may stabilize transition states, enhancing reaction rates compared to benzene analogs.

Solubility: Cyclopentanol’s hydroxyl group improves water solubility, but the bromopyridine moiety increases hydrophobicity. This balance may influence bioavailability in pharmaceutical contexts.

Hazards: Analogous to 1-(3-Bromo-2-methylphenyl)cyclopentanol, the target compound may exhibit irritant properties (skin, eyes, respiratory system) due to bromine and aromatic groups .

Environmental Interactions: Unlike cyclopentanol, which enhances PAH solubilization via cyclodextrins , the bromopyridine group could introduce competitive binding with cyclodextrin cavities, altering environmental remediation efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.